3-Cyclopentylsulfanylmethyl-4-methylphenylamine
Overview
Description
“3-Cyclopentylsulfanylmethyl-4-methylphenylamine” likely refers to an organic compound that contains a phenylamine (aniline) group, a methyl group, and a cyclopentylsulfanylmethyl group . Phenylamine compounds, also known as anilines, are primary amines that have the amino group (-NH2) attached directly to a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Phenylamine compounds can undergo a variety of reactions, including reactions at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Electrochemical and Polymer Applications
Research on compounds similar to "3-Cyclopentylsulfanylmethyl-4-methylphenylamine" includes the study of their synthesis, characterization, and properties, especially in the context of electrochemical applications and polymer science. For instance, the electrochemical oxidation of certain phenylamines has been shown to produce polymeric films with good electrochemical response and electrochromic properties, useful in the development of smart materials and sensors (Nguyen & Dao, 1990). These films exhibit multiple color changes under different potentials, indicating potential applications in electronic displays and other electrochromic devices.
Analytical and Metabolite Identification
In the realm of analytical chemistry and drug metabolism, studies have explored the fragmentation patterns of related compounds using mass spectrometry. This research aids in the identification of pharmaceutical drug metabolites, crucial for understanding drug behavior in biological systems (Holman, Wright, & Langley, 2008). The identification of ortho effects on fragmentation can provide insights into the metabolic pathways of drugs and their metabolites, which is essential for drug development and pharmacokinetic studies.
Semiconductor Materials
The structural and spectroscopic investigations of similar compounds, optimized using Density Functional Theory (DFT) and compared with experimental data, highlight their relevance in improving organic semiconductor materials (Aksel, Kavlak, & Kürkçüoğlu, 2009). The vibrational wavenumbers and excitation energies derived from these studies can guide the design of materials with enhanced electronic properties, applicable in solar cells, light-emitting diodes (LEDs), and other electronic devices.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(cyclopentylsulfanylmethyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-10-6-7-12(14)8-11(10)9-15-13-4-2-3-5-13/h6-8,13H,2-5,9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPPAGSKOGOON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CSC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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